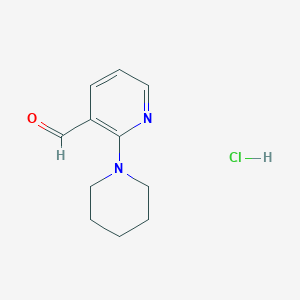
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate is a complex organic compound that combines a chroman structure with a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate typically involves multiple steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the reaction of 2,2-dimethylchroman-6-yl derivatives with appropriate reagents under controlled conditions.
Attachment of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce triazole amines .
Aplicaciones Científicas De Investigación
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies exploring its effects on various biological systems, including its role as an antioxidant and its impact on cellular metabolism.
Mecanismo De Acción
The mechanism by which 5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dimethylchroman-6-yl derivatives: These compounds share the chroman structure and exhibit similar antioxidant properties.
1H-1,2,4-triazole derivatives: These compounds are known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
5-((2,2-dimethylchroman-6-yl)methyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the combination of the chroman and triazole structures, which confer a distinct set of chemical and biological properties
Propiedades
IUPAC Name |
5-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-1H-1,2,4-triazol-3-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.HNO3/c1-14(2)6-5-10-7-9(3-4-11(10)19-14)8-12-16-13(15)18-17-12;2-1(3)4/h3-4,7H,5-6,8H2,1-2H3,(H3,15,16,17,18);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIVRJWVUWRQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC3=NC(=NN3)N)C.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B7895979.png)


![(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid](/img/structure/B7896001.png)
